(S)-Atenolol-d7

描述

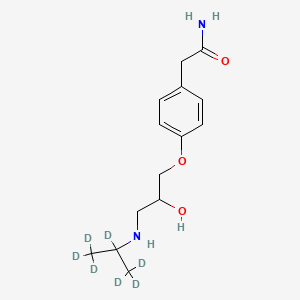

Structure

3D Structure

属性

IUPAC Name |

2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027977 | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-50-3 | |

| Record name | 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atenolol-d7 is the deuterated form of (S)-Atenolol, the active S-enantiomer of the beta-1 adrenergic receptor antagonist, Atenolol.[1] Atenolol is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[2] The introduction of deuterium atoms into the molecule makes this compound a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies analyzed by mass spectrometry.[3][4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification of the non-deuterated drug in biological matrices.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological context of this compound.

Chemical and Physical Properties

This compound is a white solid with the IUPAC name 2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1309283-20-2 | [7] |

| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [7][8] |

| Molecular Weight | 273.38 g/mol | [7][8] |

| Appearance | White Solid | [7] |

| Storage | 2-8°C Refrigerator | [7] |

Solubility and Stability

| Property | Value | Reference |

| Solubility | Information on the specific solubility of this compound is limited. However, the non-deuterated form, Atenolol, is slightly soluble in water and chloroform, and sparingly soluble in methanol. | [9] |

| Stability | This compound is stable under recommended storage conditions (2-8°C). The non-deuterated form in oral liquid formulations has been shown to be stable for up to 40 days at 5°C and 25°C. | [4][10] |

Synthesis

A general synthetic scheme for enantiopure (S)-Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by reaction with isopropylamine.[11] To synthesize this compound, the final step would be modified to use isopropylamine-d7.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Objective: To confirm the structure and isotopic purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO, Methanol). The use of a non-deuterated solvent is crucial for observing the deuterium signals.[12]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum. The signals corresponding to the protons on the isopropyl group should be significantly reduced or absent, confirming successful deuteration.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Tune the probe to the deuterium frequency.

-

Acquire a deuterium NMR spectrum. This will show signals corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum.[7]

-

The integration of the deuterium signals can be used to determine the isotopic enrichment.[12]

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals of the deuterated isopropyl group will appear as multiplets due to C-D coupling, providing further structural confirmation.

-

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Analysis

Objective: To confirm the molecular weight and assess the isotopic purity of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement. A triple quadrupole mass spectrometer can be used for quantitative analysis.[5]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for atenolol and its analogs.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺). The expected m/z for this compound ([C₁₄H₁₅D₇N₂O₃+H]⁺) is approximately 274.24.

-

Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of non-deuterated (S)-Atenolol to confirm the location of the deuterium labels.

-

-

Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to different numbers of deuterium atoms can be used to calculate the isotopic purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Objective: To determine the chemical purity of this compound and to monitor its stability over time.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Chromatographic Conditions (adapted from methods for Atenolol): [13]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 226 nm or 275 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Purity: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

Stability: For stability studies, samples are stored under various conditions (e.g., different temperatures and light exposure) and analyzed at specific time points. The degradation of this compound is monitored by the decrease in the main peak area and the appearance of any degradation product peaks.

-

Biological Context: Mechanism of Action

As a deuterated analog, this compound is expected to have the same mechanism of action as (S)-Atenolol. Atenolol is a selective antagonist of the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue.[2][14] By blocking this receptor, atenolol inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure.[15]

Beta-1 Adrenergic Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

(S)-Atenolol-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Atenolol-d7, a deuterated isotopologue of the active (S)-enantiomer of Atenolol. This document details its chemical properties, mechanism of action, and relevant experimental protocols, making it a valuable resource for researchers in pharmacology and drug development.

Core Chemical and Physical Data

This compound is the deuterated form of (S)-Atenolol, a selective β1-adrenergic receptor antagonist. The incorporation of seven deuterium atoms provides a stable isotopic label, making it an ideal internal standard for pharmacokinetic and metabolic studies.

| Property | Value | Citations |

| CAS Number | 1309283-20-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [1] |

| Molecular Weight | 273.38 g/mol | [1][3][4] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Mechanism of Action

Atenolol is a cardioselective β-1 adrenergic antagonist that competitively binds to β-1 adrenergic receptors primarily located in the heart and vascular smooth muscle.[1] This selective blockade inhibits the chronotropic and inotropic actions of endogenous catecholamines like epinephrine and norepinephrine.[1] The primary downstream effects of this receptor antagonism are a reduction in heart rate, myocardial contractility, and blood pressure.[1][5]

The signaling pathway initiated by the activation of β1-adrenergic receptors, and its inhibition by Atenolol, is depicted below.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man | Semantic Scholar [semanticscholar.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

An In-depth Technical Guide to the Synthesis and Purification of (S)-Atenolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and enantioselective method for the synthesis and purification of (S)-Atenolol-d7. The described methodology leverages a chemoenzymatic approach, combining chemical synthesis with a highly selective enzymatic kinetic resolution, followed by the introduction of the deuterium label in the final synthetic step. This guide is intended to provide researchers, scientists, and drug development professionals with the detailed information necessary to reproduce this synthesis and purification process.

Introduction

(S)-Atenolol is the pharmacologically active enantiomer of Atenolol, a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The use of the pure (S)-enantiomer can offer therapeutic advantages by potentially reducing side effects associated with the (R)-enantiomer. Deuterium-labeled isotopologues of active pharmaceutical ingredients, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for bioanalytical assays. This guide details a reliable synthetic route to obtain high-purity this compound.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, commencing with the commercially available starting material 2-(4-hydroxyphenyl)acetamide. The key strategic element of this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate using Candida antarctica lipase B (CALB), which selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin precursor with high enantiomeric excess. The deuterium atoms are incorporated in the final step through the reaction of the chiral intermediate with isopropylamine-d7.

Experimental Protocols

Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)

The synthesis begins with the reaction of 2-(4-hydroxyphenyl)acetamide (1) with epichlorohydrin in the presence of a base to yield a mixture of the desired chlorohydrin (2a) and an epoxide byproduct. Subsequent treatment with lithium chloride and acetic acid in tetrahydrofuran converts the epoxide to the chlorohydrin, affording the racemic product (2a) in a purified form.[1][2]

Protocol:

-

To a solution of 2-(4-hydroxyphenyl)acetamide (1) in a suitable solvent, add sodium hydroxide and epichlorohydrin.

-

Stir the reaction mixture at room temperature.

-

After the initial reaction, add lithium chloride and acetic acid in tetrahydrofuran to the mixture.[1][2]

-

Continue stirring until the conversion of the epoxide byproduct to the chlorohydrin is complete (monitored by TLC or HPLC).

-

Work up the reaction mixture by extraction and purify the crude product by recrystallization or column chromatography to obtain racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a).

Step 2: Enzymatic Kinetic Resolution of (±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)

The key enantioselective step involves the kinetic resolution of the racemic chlorohydrin (2a) using Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer with high enantiomeric purity.[1][2][3]

Protocol:

-

Dissolve racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a) in acetonitrile.

-

Add vinyl butanoate as the acylating agent.

-

Add immobilized Candida antarctica lipase B (CALB).

-

Incubate the mixture with shaking at a controlled temperature.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separate the enzyme by filtration.

-

Isolate the unreacted (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) from the acylated (S)-enantiomer by column chromatography.

Step 3: Synthesis of this compound

The final synthetic step involves the amination of the enantiopure (R)-chlorohydrin ((R)-2a) with commercially available isopropylamine-d7. This reaction proceeds via an epoxide intermediate formed in situ, followed by nucleophilic attack by the deuterated amine to yield the target compound, this compound.[1][2]

Protocol:

-

Dissolve (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) with an enantiomeric excess of >99% in water.

-

Add isopropylamine-d7 to the solution.

-

Stir the reaction mixture at room temperature for 48 hours.[4]

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, isolate the crude this compound by extraction.

-

Purify the product by recrystallization to obtain this compound.

Purification of this compound

The final purification of this compound to achieve high chemical and enantiomeric purity is performed by chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Column: A chiral stationary phase, such as a Chiralcel OD-H or a similar column, is effective for the enantiomeric separation of atenolol.[1][2]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape. A gradient elution may be employed for optimal separation.[2]

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm or 276 nm) is used to monitor the elution of the enantiomers.[5]

-

Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer.

-

Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data based on literature values for the synthesis of the non-deuterated analog.[1][2]

Table 1: Synthesis of Racemic Chlorohydrin (2a)

| Parameter | Value |

| Starting Material | 2-(4-hydroxyphenyl)acetamide (1) |

| Yield of (2a) | ~52% |

| Purity | >98% (by HPLC) |

Table 2: Enzymatic Kinetic Resolution

| Parameter | Value |

| Substrate | (±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a) |

| Enzyme | Candida antarctica lipase B (CALB) |

| Acylating Agent | Vinyl butanoate |

| Yield of (R)-2a | ~32% |

| Enantiomeric Excess (ee) of (R)-2a | >99% |

Table 3: Synthesis and Purification of (S)-Atenolol (Data for non-deuterated analog)

| Parameter | Value |

| Starting Material | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) |

| Yield of (S)-Atenolol | ~60% |

| Purity (after recrystallization) | >99% (by HPLC) |

| Enantiomeric Excess (ee) | >99% |

| Overall Yield | ~9.9% |

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Enzymatic Resolution Logic

Caption: Logic of the enzymatic kinetic resolution.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Critical Role of Deuterated Atenolol in Bioanalytical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in pharmacokinetic and metabolism studies, the precision and accuracy of quantitative assays are paramount. The use of stable isotope-labeled (SIL) internal standards has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, offering significant advantages over traditional structural analogs. This technical guide provides an in-depth exploration of the purpose and application of deuterated atenolol as an internal standard in the bioanalysis of atenolol, a widely prescribed beta-blocker.

The Imperative for an Ideal Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response.

Historically, structural analogs were commonly employed as internal standards. However, these compounds can exhibit different chromatographic behavior and ionization efficiency compared to the analyte, leading to inaccuracies. The advent of SIL internal standards, such as deuterated atenolol, has revolutionized bioanalytical practices by providing a nearly perfect mimic of the analyte.

Deuterated atenolol, where one or more hydrogen atoms are replaced with deuterium, is chemically identical to atenolol. This results in the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. The key difference is its higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Advantages of Deuterated Atenolol in Bioanalysis

The use of deuterated atenolol as an internal standard in LC-MS/MS assays significantly enhances the robustness, accuracy, and precision of the method.[1] Key advantages include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since deuterated atenolol co-elutes with and has the same ionization properties as atenolol, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.

-

Compensation for Extraction Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can be a significant source of error. Deuterated atenolol, being chemically identical to the analyte, will have a comparable recovery, thus correcting for any inconsistencies in the extraction process.

-

Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of a deuterated internal standard leads to a significant improvement in the precision and accuracy of the analytical method.[1]

-

Reduced Method Development Time: The reliability of SIL internal standards can simplify method development and validation, as many of the challenges associated with structural analogs are circumvented.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the quantification of atenolol in human plasma using deuterated atenolol (atenolol-d7) as an internal standard. This protocol is a composite based on established methodologies.

Materials and Reagents

-

Atenolol reference standard

-

Atenolol-d7 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol in methanol.

-

Atenolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the atenolol stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (500 ng/mL): Dilute the atenolol-d7 stock solution in ultrapure water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC, add 50 µL of the atenolol-d7 internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Retention Time (Atenolol) | Approx. 4.26 min |

| Retention Time (Atenolol-d7) | Approx. 4.26 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transition (Atenolol) | Q1: 267.2 m/z, Q3: 145.1 m/z |

| MRM Transition (Atenolol-d7) | Q1: 274.3 m/z, Q3: 152.1 m/z |

| Dwell Time | 150 ms |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).

Table 3: Typical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, accuracy and precision within ±20% | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10.1% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |

| Stability | Analyte stable under various storage and handling conditions | Stable for 24h at room temp, 3 freeze-thaw cycles |

Visualizing the Rationale and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Caption: Logical flow demonstrating the superior accuracy of a deuterated internal standard.

Caption: Step-by-step workflow for the bioanalysis of atenolol with a deuterated internal standard.

Conclusion

The use of deuterated atenolol as an internal standard is a cornerstone of modern, high-quality bioanalytical methods for the quantification of this drug. Its ability to accurately correct for various sources of experimental error, most notably matrix effects, ensures the generation of reliable data essential for regulatory submissions and clinical decision-making. The detailed protocol and validation parameters provided in this guide offer a robust framework for researchers and scientists in the field of drug development to establish and implement sensitive and accurate bioanalytical assays for atenolol.

References

(S)-Atenolol-d7: A Comprehensive Technical Guide to Stability and Recommended Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Atenolol-d7. The information presented herein is critical for ensuring the integrity and reliability of this isotopically labeled compound in research and analytical applications. Data has been compiled from manufacturer specifications, scientific literature on the non-deuterated analog, and established guidelines for pharmaceutical stability testing.

Core Stability Profile and Recommended Storage

This compound, a deuterated analog of (S)-Atenolol, is utilized as an internal standard in pharmacokinetic and metabolic studies. While deuteration can sometimes alter the metabolic profile of a compound, the fundamental chemical stability is generally comparable to its non-labeled counterpart. The primary factors influencing the stability of this compound are temperature, light, and pH.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various suppliers and general guidelines for deuterated compounds.[1][2][3][4]

| Condition | Temperature | Duration | Container | Additional Notes |

| Long-Term Storage (Solid) | -20°C | ≥ 4 years[5] | Tightly sealed, light-resistant container | Recommended for optimal preservation. |

| Short-Term Storage (Solid) | 2-8°C | As indicated by supplier | Tightly sealed, light-resistant container | Suitable for routine use.[1][3][4] |

| Stock Solutions | -20°C | Up to 1 month[6][7] | Tightly sealed, light-resistant vials | Avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months[6][7] | Tightly sealed, light-resistant vials | Preferred for longer-term solution storage. |

General Handling and Precautions

-

Hygroscopicity: While not explicitly documented for the d7 variant, atenolol has low hygroscopicity. However, it is good practice to handle the solid material in a low-humidity environment.

-

Photosensitivity: Atenolol is known to be susceptible to photolytic degradation. Therefore, this compound should always be stored in light-resistant containers, such as amber vials, and protected from direct light exposure.[2]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Degradation Pathways and Potential Impurities

Forced degradation studies on atenolol have identified its susceptibility to degradation under oxidative, alkaline, and photolytic conditions. The degradation pathways for this compound are expected to be analogous.

The primary sites of degradation on the atenolol molecule are the secondary alcohol, the ether linkage, and the amide group.

Identified Degradation Products of Atenolol

Studies on the forced degradation of atenolol have identified several degradation products.[8] The corresponding deuterated analogs are the most likely impurities to be found in degraded samples of this compound.

| Degradation Condition | Major Degradation Products |

| Oxidative (e.g., H₂O₂) | Products of hydroxyl radical attack on the aromatic ring and isopropyl group. |

| Alkaline (e.g., NaOH) | Hydrolysis of the amide group to form the corresponding carboxylic acid (Atenolol Acid). |

| Photolytic (UV light) | Cleavage of the ether bond and other complex reactions. |

Below is a diagram illustrating the primary degradation pathway of atenolol under alkaline conditions.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 阿替洛尔-d7 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

Technical Guide: Certificate of Analysis for (S)-Atenolol-d7 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the (S)-Atenolol-d7 reference standard. This compound is the deuterated form of (S)-Atenolol, a cardioselective β1-adrenergic receptor antagonist. This document is intended to assist researchers, scientists, and drug development professionals in the proper use and quality assessment of this analytical standard.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Name | 4-[(2S)-2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzeneacetamide | [1] |

| CAS Number | 1309283-20-2 | [1][2] |

| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [3][4][5] |

| Molecular Weight | 273.38 g/mol | [3][6][7] |

| Appearance | White Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage | 2-8°C Refrigerator | [1][3][7] |

Table 2: Quality Control Specifications

| Test | Specification | Reference |

| Purity (HPLC) | >95% | [5] |

| Chromatographic Purity | >90% | [3] |

| Isotopic Purity | ≥97.0% | [7] |

| ¹H-NMR | Conforms to structure | [3] |

| Mass Spectrometry | Conforms to structure | [3] |

Mechanism of Action and Signaling Pathway

(S)-Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. By blocking this receptor, atenolol inhibits the actions of catecholamines like norepinephrine and epinephrine. This leads to a reduction in heart rate, cardiac contractility, and blood pressure. The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.

Caption: β1-Adrenergic Receptor Signaling Pathway Blockade by this compound.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for atenolol and its deuterated analogues.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm or equivalent reversed-phase column.

-

Mobile Phase:

-

A: Deionized water with 0.1% Formic Acid (v/v)

-

B: Acetonitrile with 0.1% Formic Acid (v/v)

-

-

Gradient:

-

0-1 min: 90% B

-

1-6 min: Gradient to 40% B

-

6-7 min: Gradient back to 90% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 2 µL

-

Detection: UV at 225 nm

-

Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

Caption: HPLC Analysis Workflow for this compound Purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the quantification of this compound, often as an internal standard.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

MS/MS Transition: The specific precursor and product ions for this compound should be determined by direct infusion. For non-deuterated atenolol, a common transition is m/z 267 -> 145. For the d7 analogue, the precursor ion would be approximately m/z 274.

-

Sample Preparation: Dilute the standard to the desired concentration in the initial mobile phase.

Caption: LC-MS/MS Workflow for this compound Quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and isotopic labeling of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.

-

Experiments:

-

¹H NMR: To confirm the overall structure and the absence of signals from the deuterated positions.

-

²H NMR: To confirm the presence and location of deuterium atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

Sample Preparation: Dissolve an appropriate amount of the standard in the chosen deuterated solvent.

This technical guide provides a consolidated source of information for the analytical characterization of the this compound standard. For further details, it is recommended to consult the specific certificate of analysis provided by the supplier.

References

- 1. Atenolol-d7 | TRC-A790077-100MG | LGC Standards [lgcstandards.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | CAS 1309283-20-2 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 1309283-20-2 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of (S)-Atenolol-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of (S)-Atenolol-d7, a critical isotopically labeled internal standard for bioanalytical and drug metabolism studies. This document outlines key technical data, experimental protocols for its application, and visual workflows to aid researchers in its procurement and use.

Commercial Suppliers and Product Specifications

This compound is the deuterated form of the S-enantiomer of Atenolol, a selective β1-adrenergic receptor antagonist.[1] Its primary application in research is as an internal standard for the quantification of (S)-Atenolol in biological matrices using mass spectrometry techniques.[2] Several commercial suppliers provide this compound for research purposes. The following table summarizes the key quantitative data from various suppliers to facilitate easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Purity | Appearance | Storage |

| Pharmaffiliates | PA STI 009170[1] | 1309283-20-2[1] | C14H15D7N2O3[1] | 273.38[1] | Not specified | Not specified | White Solid[1] | 2-8°C Refrigerator[1] |

| Simson Pharma | A110021[3] | 1309283-20-2[3] | C14H15D7N2O3[3] | 273.38 g/mol [3] | Not specified | Not specified | Not specified | Not specified |

| GlpBio | GF48472[4] | 1309283-20-2[4] | C14H15D7N2O3[4] | 273.38[4] | Not specified | Not specified | Not specified | -20°C[4] |

| BOC Sciences | Not specified[5] | 1309283-20-2[5] | C14H15D7N2O3[5] | 273.38[5] | 95% by HPLC[5] | 98% atom D[5] | Not specified | Not specified |

| KM Pharma Solution | KMA018002[6] | 1309283-20-2[6] | C14H15D7N2O3[6] | 273.4[6] | Not specified | Not specified | Not specified | Not specified |

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Atenolol in biological samples, such as plasma or urine, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. Store at -20°C or below.

-

Working Standard Solution: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to achieve a final concentration appropriate for spiking into calibration standards and quality control samples. A typical working concentration might be in the range of 100-1000 ng/mL.

2. Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical columns.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both Atenolol and this compound need to be optimized.

-

Example Transitions (to be optimized on the specific instrument):

-

Atenolol: m/z 267.2 -> 145.1

-

This compound: m/z 274.2 -> 152.1

-

-

-

Data Analysis: The concentration of Atenolol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Atenolol and a fixed concentration of the internal standard.

-

Visualizing Key Processes

To further aid researchers, the following diagrams, generated using the DOT language, illustrate critical workflows and biological pathways related to this compound.

Procurement and Use Workflow for this compound.

Simplified Signaling Pathway of Atenolol Action.

References

Technical Guide: Safe Handling and Experimental Application of (S)-Atenolol-d7

This technical guide provides a comprehensive overview of the safety, handling, and experimental application of (S)-Atenolol-d7 for researchers, scientists, and drug development professionals. This compound is the deuterated form of (S)-Atenolol, a selective β1-adrenergic receptor antagonist.

Safety Data Sheet (SDS) Summary

The following sections summarize the critical safety and handling information for this compound, compiled from various supplier safety data sheets.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1309283-20-2 | LGC Standards |

| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | GlpBio |

| Molecular Weight | 273.38 g/mol | PubChem |

| Appearance | White Solid | Pharmaffiliates |

| Solubility | Slightly soluble in Chloroform and Methanol. | Cayman Chemical |

| Storage Temperature | 2-8°C or -20°C for long-term storage. | Sigma-Aldrich, GlpBio |

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

| Hazard Statement | GHS Classification | Reference |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Cayman Chemical |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Cayman Chemical |

| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | Cayman Chemical |

| H362: May cause harm to breast-fed children | Reproductive toxicity, effects on or via lactation | Cayman Chemical |

Handling and Storage

| Guideline | Recommendation | Reference |

| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is recommended. | European Directorate for the Quality of Medicines & HealthCare |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat should be worn. For operations that may generate dust, a NIOSH-approved respirator is recommended. | Sigma-Aldrich |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | LGC Standards |

| Storage Conditions | Store in a tightly sealed container in a cool, dry place. Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[1] Keep away from incompatible materials. | Pharmaffiliates |

| Spill Response | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Avoid generating dust. |

Mechanism of Action and Signaling Pathway

(S)-Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. It competitively inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway is initiated by the binding of an agonist to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation of various proteins that regulate cardiac function. This compound, by blocking the receptor, prevents this cascade.

References

Methodological & Application

Application Note: High-Throughput Quantification of Atenolol in Human Plasma using LC-MS/MS with (S)-Atenolol-d7 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atenolol in human plasma. The assay utilizes (S)-Atenolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable atenolol quantification.

Introduction

Atenolol is a beta-1 selective adrenergic antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction. Accurate and precise measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of atenolol in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents

-

Atenolol analytical standard

-

This compound analytical standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Standard and Internal Standard Preparation

Atenolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of atenolol and dissolve in 10 mL of methanol.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of atenolol and the internal standard from human plasma.

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Internal Standard Addition: Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also acts as the precipitating agent.

-

Precipitation: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Standard LC System |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 0.71 kV |

Table 1: MRM Transitions for Atenolol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Atenolol | 267.2 | 145.1 (Quantifier) | 100 | 20 |

| 267.2 | 190.1 (Qualifier) | 100 | 15 | |

| This compound | 274.2 | 152.1 (Quantifier) | 100 | 20 |

Results and Discussion

Method Validation Summary

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The results demonstrate that the method is reliable for the intended application.

Table 2: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Atenolol | 1 - 1000 | >0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85 - 115 |

| Low | 3 | <10 | <10 | 90 - 110 |

| Medium | 100 | <10 | <10 | 90 - 110 |

| High | 800 | <10 | <10 | 90 - 110 |

Table 4: Recovery

| Analyte | Extraction Recovery (%) |

| Atenolol | >85% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for atenolol quantification.

Chemical Structures

Caption: Structures of Atenolol and its internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of atenolol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision, while the simple protein precipitation sample preparation allows for rapid sample processing. This method is well-suited for use in clinical and pharmaceutical research settings.

Solid Phase Extraction Protocol for Atenolol with (S)-Atenolol-d7 Internal Standard

Application Note and Protocol for the Quantification of Atenolol in Human Plasma using LC-MS/MS

This document provides a detailed protocol for the solid phase extraction (SPE) of atenolol from human plasma samples for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, (S)-Atenolol-d7, to ensure accuracy and precision.

Introduction

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and other cardiovascular conditions.[1][2] Accurate measurement of atenolol concentrations in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to chromatographic analysis.[3][4] This protocol details a robust SPE method using a strong cation exchange (SCX) mechanism, which is effective for the selective extraction of basic compounds like atenolol.[5]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of atenolol using SPE followed by LC-MS/MS. These values are representative of what can be achieved with a well-optimized method.

| Parameter | Typical Value |

| Linearity Range | 2.5 - 250 pg/mL[5] |

| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[5] |

| Recovery | 62.9% - 81.0%[6] |

| Intra-day Precision (%CV) | < 15%[7] |

| Inter-day Precision (%CV) | < 15%[7] |

| Mass Transition (Atenolol) | m/z 267 -> 145[5] |

| Mass Transition (this compound) | m/z 274 -> 145 (Predicted) |

Experimental Protocol

This protocol is intended for the extraction of atenolol from human plasma samples.

Materials and Reagents:

-

Atenolol analytical standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Water (LC-MS grade)

-

Human plasma (blank)

-

Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)

-

Centrifuge tubes

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of atenolol in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare working solutions of atenolol and the internal standard by serial dilution in methanol:water (50:50, v/v).

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To a 500 µL aliquot of plasma in a centrifuge tube, add a specific volume of the this compound working solution to achieve a final concentration appropriate for the expected atenolol concentration range.

-

Vortex the sample for 30 seconds.

-

Acidify the sample by adding 500 µL of 2% formic acid in water. Vortex for another 30 seconds.

-

Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

-

-

Solid Phase Extraction (SPE):

-

Conditioning: Condition the SCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry.

-

Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the atenolol and internal standard from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 10 mM formic acid and methanol).[5]

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 10 mM formic acid and methanol.[5]

-

Quantitation is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7]

-

Visualizations

Experimental Workflow Diagram:

Caption: Solid Phase Extraction Workflow for Atenolol.

Atenolol Signaling Pathway:

Caption: Atenolol's Mechanism of Action.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

- 3. phmethods.net [phmethods.net]

- 4. phmethods.net [phmethods.net]

- 5. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psecommunity.org [psecommunity.org]

- 7. researchgate.net [researchgate.net]

Application of (S)-Atenolol-d7 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Introduction

(S)-Atenolol-d7, the deuterated stable isotope-labeled form of the active (S)-enantiomer of atenolol, serves as an invaluable tool in pharmacokinetic (PK) research. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of atenolol in biological matrices such as plasma, blood, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer, thus correcting for matrix effects and variability in extraction and injection volumes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in pharmacokinetic studies.

While the active enantiomer is (S)-atenolol, it is common practice in bioanalytical assays to use a racemic mixture of the deuterated internal standard (Atenolol-d7). This is because it co-elutes with the analyte and effectively compensates for analytical variability. The protocols and data presented herein are applicable to the use of Atenolol-d7 as an internal standard for the quantification of atenolol.

Application Notes

This compound is a critical component for establishing robust and reliable bioanalytical methods to support various stages of drug development, including preclinical and clinical pharmacokinetic and bioequivalence studies.

Key Applications:

-

Internal Standard in LC-MS/MS Assays: The most prominent application of this compound is as an internal standard for the quantification of atenolol in biological samples. Its identical chemical properties to the unlabeled drug, with the exception of its mass, ensure that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, leading to highly accurate and precise measurements.

-

Pharmacokinetic Studies: Accurate determination of atenolol concentrations in biological fluids over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This compound enables the generation of reliable concentration-time profiles required to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½)[1][2][3].

-

Bioequivalence Studies: Bioequivalence studies are crucial for the approval of generic drug products. These studies compare the pharmacokinetic profiles of a generic formulation to a reference product. The use of this compound as an internal standard ensures the high precision and accuracy required to confidently assess bioequivalence[1].

-

Therapeutic Drug Monitoring (TDM): In certain clinical situations, monitoring plasma concentrations of atenolol may be necessary to optimize therapy and ensure patient safety. Assays utilizing this compound can provide the necessary accuracy for TDM.

-

Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of atenolol requires a validated bioanalytical method. This compound plays a key role in ensuring the reliability of the data generated in such studies.

Pharmacokinetic Parameters of Atenolol

The following table summarizes typical pharmacokinetic parameters of atenolol in healthy adult volunteers following oral administration, as determined in studies that would typically employ a deuterated internal standard for bioanalysis.

| Parameter | Value | Reference |

| Bioavailability | ~50% | [4][5] |

| Time to Peak (Tmax) | 2 - 4 hours | [3][4] |

| Peak Plasma Conc. (Cmax) | 330 - 1330 ng/mL (for a 100 mg dose) | [6] |

| Elimination Half-life (t½) | 6 - 9 hours | [5] |

| Volume of Distribution (Vd) | 0.83 ± 0.15 L/kg | |

| Protein Binding | < 5% | [5] |

| Renal Clearance | Predominantly via kidneys | [5][7] |

Experimental Protocols

A detailed protocol for a typical pharmacokinetic study of atenolol involving sample collection, preparation, and analysis using LC-MS/MS with this compound as an internal standard is provided below.

Study Design and Sample Collection

-

Subjects: Healthy adult volunteers under fasting conditions.

-

Dosing: A single oral dose of an atenolol formulation (e.g., 50 mg or 100 mg tablet).

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

Sample Preparation (Plasma)

The following is a common protein precipitation method for the extraction of atenolol from plasma.

-

Reagents:

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Formic acid, LC-MS grade.

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 v/v, 5 mM ammonium acetate:acetonitrile).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: An isocratic or gradient elution can be used. For example, an isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atenolol: m/z 267.2 → 145.1

-

This compound: m/z 274.2 → 152.1

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

Data Analysis and Pharmacokinetic Calculations

-

Quantification: Generate a calibration curve by plotting the peak area ratio of atenolol to this compound against the concentration of the calibration standards. Determine the concentration of atenolol in the unknown samples using the regression equation of the calibration curve.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data for each subject.

Visualizations

Atenolol Pharmacokinetic Pathway

The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) of atenolol in the human body. Atenolol is primarily absorbed from the gut, distributed throughout the body via the bloodstream, undergoes minimal metabolism in the liver, and is predominantly excreted unchanged by the kidneys[4][5][7].

Caption: Pharmacokinetic pathway of atenolol (ADME).

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the key steps involved in a typical pharmacokinetic study of atenolol using this compound as an internal standard.

References

- 1. scispace.com [scispace.com]

- 2. lawdata.com.tw [lawdata.com.tw]

- 3. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

Application Note: Quantitative Analysis of Atenolol in Human Plasma by LC-MS/MS Using (S)-Atenolol-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related chest pain. Accurate and reliable quantification of atenolol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of atenolol in human plasma, employing (S)-Atenolol-d7 as the internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantitative analysis of atenolol in human plasma.

Materials and Reagents

-

Atenolol reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of atenolol and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 500 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., Phenomenex® C-18)[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[3]

-

Flow Rate: 0.33 mL/min[3]

-

Injection Volume: 1 µL[3]

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C[3]

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive electrospray ionization (ESI)[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Spray Voltage: 4200 V[4]

-

Capillary Temperature: 320°C[4]

-

Sheath Gas Pressure: 9 arbitrary units[4]

-

Auxiliary Gas Pressure: 2 arbitrary units[4]

Data Presentation

The quantitative data for the LC-MS/MS analysis of atenolol is summarized in the tables below.

Table 1: LC-MS/MS Parameters

| Parameter | Atenolol | This compound (IS) |

| Precursor Ion (m/z) | 267.2 | 274.2 |

| Product Ion (m/z) | 145.1 | 152.1 |

| Dwell Time (ms) | 200 | 200 |

| Collision Energy (eV) | 20 | 20 |

| Retention Time (min) | ~4.26 | ~4.26 |

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1.6 - 3200 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.6 ng/mL[1] |

| Lower Limit of Detection (LLOD) | 0.78 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 58 - 82%[1] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of atenolol in human plasma.

Logical Relationship of Method Validation

Caption: Key parameters for bioanalytical method validation.

References

Application Notes & Protocols: (S)-Atenolol-d7 for Dried Blood Spot (DBS) Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (S)-Atenolol-d7 as an internal standard in the quantitative analysis of atenolol in dried blood spot (DBS) samples. The methodologies outlined are based on validated liquid chromatography-mass spectrometry (LC-MS) techniques, offering high sensitivity and specificity for bioanalytical applications.

Introduction

Dried blood spot (DBS) sampling is a minimally invasive technique that simplifies sample collection, storage, and transportation.[1][2] This method is particularly advantageous in therapeutic drug monitoring, clinical trials, and pharmacokinetic studies, especially in pediatric or remote settings.[1][2][3] Atenolol, a beta-blocker used to treat cardiovascular diseases, can be effectively monitored using DBS samples.[3][4] For accurate quantification by LC-MS, a stable isotope-labeled internal standard is crucial to compensate for variations in sample preparation and matrix effects. This compound is an ideal internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass-to-charge ratio (m/z).[5][6]

Logical Relationship: Analyte and Internal Standard

The use of a deuterated internal standard like this compound is fundamental for accurate quantification in LC-MS-based bioanalysis. It is introduced at a known concentration early in the sample preparation process to mimic the analyte's behavior through extraction and ionization, correcting for potential variability.

Caption: Relationship between analyte and internal standard.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of atenolol in DBS samples using this compound as an internal standard.

Materials and Reagents

-

Atenolol analytical standard

-

This compound analytical standard

-

Human whole blood (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Pipettes and general laboratory equipment

-

Vortex mixer, sonicator, and centrifuge

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of atenolol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the extraction solvent to a final concentration (e.g., 100 ng/mL).

-

Spiked Blood Samples: Spike human whole blood with the atenolol working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Dried Blood Spot (DBS) Sample Preparation

-

Apply a small, fixed volume (e.g., 30 µL) of the spiked whole blood onto the DBS collection card.[3][5][6]

-

Allow the spots to dry completely at ambient temperature for at least 3 hours.

-

Store the DBS cards in a sealed bag with desiccant at room temperature until analysis.

Sample Extraction

-

Punch a fixed-diameter disc (e.g., 5 mm) from the center of the dried blood spot.[3][5][6]

-

Place the disc into a clean microcentrifuge tube.

-

Add a precise volume (e.g., 200 µL) of the extraction solvent (e.g., methanol:water, 60:40, v/v) containing the this compound internal standard.[3][5][6]

-

Vortex the tube for a specified time (e.g., 1 minute).[3][5][6]

-

Sonicate for a specified period (e.g., 15 minutes).[3][5][6]

-

Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to pellet the card debris.[3][5][6]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Caption: DBS sample analysis workflow.

LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of atenolol.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Ascentis Express C18 (100 mm x 2.1 mm)[3][5][6] |

| Mobile Phase | Gradient elution with solvents such as water and methanol with formic acid |

| Flow Rate | 0.2 mL/min[3][5][6] |

| Column Temperature | 30 °C[3][5][6] |

| Injection Volume | 5-10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5][6] |

| Atenolol (Analyte) | m/z 267.1703[3][5][6] |

| This compound (IS) | m/z 274.2143[3][5][6] |

| Detection Mode | High-Resolution Mass Spectrometry (HRMS) or Multiple Reaction Monitoring (MRM) |

Method Validation Data

The following tables present a summary of the quantitative performance of the method, based on published data.